molecular formula C16H11ClFN3O2 B5061286 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B5061286
M. Wt: 331.73 g/mol
InChI Key: JARRESXQYANXIZ-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide is a chemical compound that is widely used in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. In animal models, the compound has been shown to exhibit antifungal and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for scientific research. However, one limitation of using the compound is its potential toxicity. It is important to use appropriate safety precautions and to conduct toxicity studies before using the compound in lab experiments.

Future Directions

There are several future directions for research on 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide. One direction is to investigate the compound's effects on different cell lines and animal models. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the compound's mechanism of action and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide involves the reaction of 3-chlorobenzohydrazide with 4-fluoroaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with ethyl chloroacetate to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide has been widely used in scientific research due to its various biological activities. It has been shown to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound has been used in vitro and in vivo studies to investigate its effects on different cell lines and animal models.

properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-11-3-1-2-10(8-11)16-20-14(21-23-16)9-15(22)19-13-6-4-12(18)5-7-13/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARRESXQYANXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide

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